molecular formula C19H19ClN4O2 B14495672 N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline CAS No. 64351-17-3

N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline

Cat. No.: B14495672
CAS No.: 64351-17-3
M. Wt: 370.8 g/mol
InChI Key: UKJYHSBFQTWRDW-UHFFFAOYSA-N
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Description

N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of an indole moiety, a nitro group, and a butyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, amines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline: shares similarities with other indole derivatives such as:

Uniqueness

The presence of the nitro group in this compound makes it unique compared to other similar compounds. The nitro group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

64351-17-3

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C19H19ClN4O2/c1-2-3-12-23-18-7-5-4-6-16(18)17(19(23)20)13-21-22-14-8-10-15(11-9-14)24(25)26/h4-11,13,22H,2-3,12H2,1H3

InChI Key

UKJYHSBFQTWRDW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C1Cl)C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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